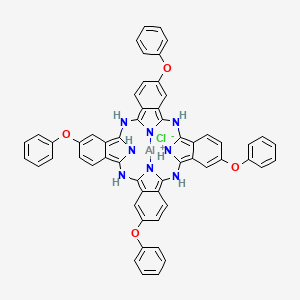

Aluminum 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine chloride

Descripción general

Descripción

Aluminum 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine chloride: is an organometallic compound that belongs to the phthalocyanine family These compounds are known for their vibrant colors and are widely used as dyes and pigments

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Aluminum 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine chloride typically involves the reaction of phthalonitrile derivatives with aluminum chloride in the presence of a suitable solvent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography techniques .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the consistency and quality of the final product. The purification steps are optimized for large-scale production to achieve high yields and purity .

Análisis De Reacciones Químicas

Types of Reactions: Aluminum 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of aluminum.

Reduction: It can be reduced to form lower oxidation states.

Substitution: The phenoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aluminum oxides, while substitution reactions can produce a variety of functionalized phthalocyanine derivatives .

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, Aluminum 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine chloride is used as a catalyst in various organic reactions. Its unique structure allows it to facilitate reactions that are otherwise difficult to achieve .

Biology and Medicine: In biology and medicine, this compound is explored for its potential use in photodynamic therapy (PDT) for cancer treatment. Its ability to generate reactive oxygen species upon light irradiation makes it a promising candidate for targeting cancer cells .

Industry: In the industrial sector, it is used as a dye and pigment in the production of inks, coatings, and plastics.

Mecanismo De Acción

The mechanism of action of Aluminum 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine chloride involves its ability to interact with light and generate reactive oxygen species. Upon light irradiation, the compound absorbs energy and undergoes a photochemical reaction, producing singlet oxygen and other reactive species. These reactive species can then interact with biological molecules, leading to cell damage and death, which is particularly useful in photodynamic therapy .

Comparación Con Compuestos Similares

- Vanadyl 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine

- Silicon phthalocyanine dihydroxide

- Lead (II) phthalocyanine

Comparison: Compared to these similar compounds, Aluminum 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine chloride is unique due to its specific photochemical properties and stability. While other phthalocyanines may also be used in similar applications, the aluminum complex offers distinct advantages in terms of efficiency and effectiveness in photodynamic therapy and industrial applications .

Actividad Biológica

Aluminum 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine chloride (AlPcCl) is a synthetic compound belonging to the phthalocyanine family, which has garnered significant attention in the field of photodynamic therapy (PDT) due to its unique photophysical properties. This article explores the biological activity of AlPcCl, particularly its role as a photosensitizer in PDT, its interactions with various biological systems, and its potential applications in cancer treatment.

- Molecular Formula : C₅₆H₃₈AlClN₈O₄

- Molecular Weight : 949.39 g/mol

- CAS Number : 154755-50-7

AlPcCl exhibits strong absorbance in the visible spectrum, particularly around 670 nm, which is crucial for its effectiveness in PDT where light activation is required.

Photodynamic therapy utilizes photosensitizers like AlPcCl that produce reactive oxygen species (ROS) upon exposure to light. The mechanism involves:

- Light Activation : Upon irradiation with specific wavelengths of light (typically red light), AlPcCl becomes excited and transfers energy to molecular oxygen.

- Reactive Oxygen Species Generation : This energy transfer leads to the production of singlet oxygen () and other ROS.

- Cellular Damage : The generated ROS can induce apoptosis (programmed cell death), necrosis (cell death due to injury), or autophagy (cellular degradation), thereby targeting cancer cells effectively.

Case Studies

-

In Vitro Studies :

- AlPcCl was tested on various cancer cell lines including murine mammary carcinoma (4T1) and human breast adenocarcinoma (MCF-7). Results indicated a bell-shaped distribution of DNA damage correlating with energy density applied during PDT, suggesting an optimal range for therapeutic efficacy .

- Comparative studies showed that AlPcCl exhibited lower cytotoxicity towards non-cancerous cells (e.g., NIH/3T3 fibroblasts) compared to cancerous cells when activated by light .

- In Vivo Studies :

Solubility and Aggregation Behavior

The solubility of AlPcCl is influenced by solvent polarity. Studies have shown that it tends to self-aggregate in aqueous solutions, which can affect its bioavailability and efficacy as a photosensitizer. The use of polymeric micelles such as Pluronic P-123 and F-127 has been explored to enhance solubility and stability, allowing for better delivery of AlPcCl to target tissues during PDT .

Toxicological Profile

While AlPcCl shows promise as an effective photosensitizer, its hydrophobic nature poses challenges for clinical application. Research indicates that formulations combining AlPcCl with biocompatible nanoparticles can mitigate toxicity while enhancing therapeutic effects .

Summary of Findings

Propiedades

InChI |

InChI=1S/C56H38N8O4.Al.ClH/c1-5-13-33(14-6-1)65-37-21-25-41-45(29-37)53-57-49(41)62-54-47-31-39(67-35-17-9-3-10-18-35)23-27-43(47)51(59-54)64-56-48-32-40(68-36-19-11-4-12-20-36)24-28-44(48)52(60-56)63-55-46-30-38(66-34-15-7-2-8-16-34)22-26-42(46)50(58-55)61-53;;/h1-32,57,60-64H;;1H/q-2;+3;/p-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFCUJHGXZOTDCG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC3=C4NC(=C3C=C2)NC5=C6C=C(C=CC6=C7N5[Al+]N8C(=C9C=CC(=CC9=C8NC1=C2C=CC(=CC2=C(N1)N7)OC1=CC=CC=C1)OC1=CC=CC=C1)N4)OC1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H38AlClN8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70746044 | |

| Record name | PUBCHEM_71310059 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

949.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154755-50-7 | |

| Record name | PUBCHEM_71310059 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aluminum 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.